5'-benzyl-3'-methyl-1-(prop-2-en-1-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione
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Overview
Description
5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, adding to its chemical complexity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE typically involves multi-step organic reactions. The spiro structure is usually formed through cyclization reactions under specific conditions, such as the presence of a strong acid or base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where an electrophile replaces a hydrogen atom on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Scientific Research Applications
5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral activities.
Indole-3-carbaldehyde derivatives: Studied for their diverse biological activities.
Uniqueness
What sets 5’-BENZYL-3’-METHYL-1-(PROP-2-EN-1-YL)-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE apart is its unique spiro structure, which provides distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H23N3O3 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5-benzyl-1-methyl-1'-prop-2-enylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione |
InChI |
InChI=1S/C24H23N3O3/c1-3-13-26-18-12-8-7-11-17(18)24(23(26)30)20-19(15(2)25-24)21(28)27(22(20)29)14-16-9-5-4-6-10-16/h3-12,15,19-20,25H,1,13-14H2,2H3 |
InChI Key |
GSOBDHZUUAHYTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(C(=O)N(C2=O)CC3=CC=CC=C3)C4(N1)C5=CC=CC=C5N(C4=O)CC=C |
Origin of Product |
United States |
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